![molecular formula C16H10Cl3NO B14437543 3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline CAS No. 76590-28-8](/img/structure/B14437543.png)
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline is a chemical compound known for its unique structure and properties It is an aromatic amine with a complex molecular structure that includes a naphthalene ring substituted with chlorine atoms and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the chlorination of naphthalene to introduce chlorine atoms at specific positions. This is followed by the formation of the naphthalen-1-yl ether through a nucleophilic substitution reaction with an appropriate aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene and aniline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-(4-chlorophenoxy)aniline: Similar in structure but with a different substitution pattern on the aromatic ring.
3,4-Dichloroaniline: Lacks the naphthalene ring but shares the aniline and chlorine substitution.
Uniqueness
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of both naphthalene and aniline moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
76590-28-8 |
|---|---|
Formule moléculaire |
C16H10Cl3NO |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
3-chloro-4-(2,4-dichloronaphthalen-1-yl)oxyaniline |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-8-14(19)16(11-4-2-1-3-10(11)12)21-15-6-5-9(20)7-13(15)18/h1-8H,20H2 |
Clé InChI |
LNZQAJZDUQFIJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2OC3=C(C=C(C=C3)N)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


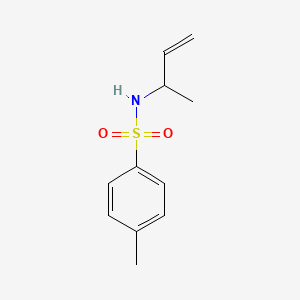
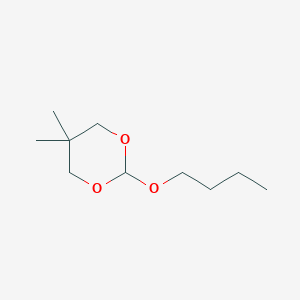
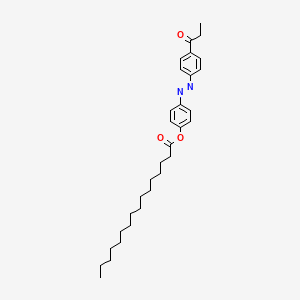
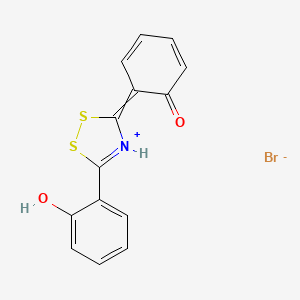
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
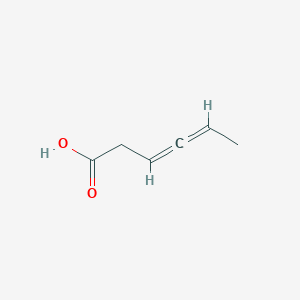
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

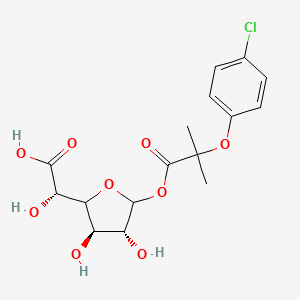
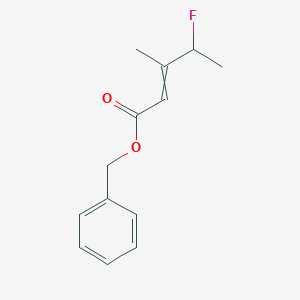


![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
